molecular formula C5H12ClNO2 B13438092 Rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hcl

Rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hcl

Cat. No.: B13438092
M. Wt: 153.61 g/mol
InChI Key: HISQDHHEVRZPBF-UZKLXKKNSA-N
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Description

Rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hydrochloride is a chiral compound with potential applications in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group and two hydroxyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of chemical reactions, such as nucleophilic substitution and reduction.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of Rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different cyclopentane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of N-substituted cyclopentane derivatives.

Scientific Research Applications

Rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride
  • Rac-(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carbonitrile

Uniqueness

Rac-(1R,3S,4S)-4-aminocyclopentane-1,3-diol hydrochloride is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. Its solubility in water and ability to form stable salts make it particularly valuable for various applications.

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(1R,3S,4S)-4-aminocyclopentane-1,3-diol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-3(7)2-5(4)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5+;/m1./s1

InChI Key

HISQDHHEVRZPBF-UZKLXKKNSA-N

Isomeric SMILES

C1[C@H](C[C@@H]([C@H]1N)O)O.Cl

Canonical SMILES

C1C(CC(C1N)O)O.Cl

Origin of Product

United States

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